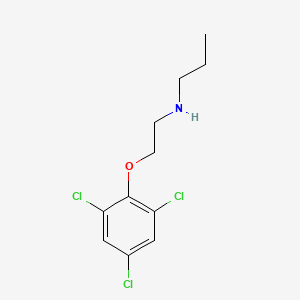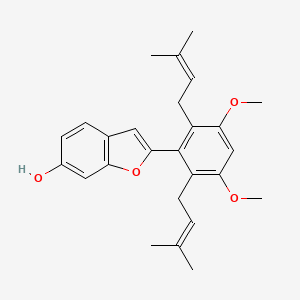![molecular formula C19H24N2O3 B1228203 N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide is a dialkylarylamine and a tertiary amino compound.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involved the reaction of pyranoquinoline dione with primary amines. These compounds displayed potent cytotoxic properties against various cancer cell lines, suggesting their potential in cancer therapy research (Deady et al., 2003).
Antiallergic Applications
Cairns et al. (1985) synthesized pyranquinolinedicarboxylic acid derivatives with potential applications in treating asthma. These compounds showed effectiveness against allergic reactions in animal models, indicating their relevance in antiallergic drug research (Cairns et al., 1985).
Novel Synthesis Approaches
Ergun et al. (2014) reported the synthesis of novel compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, starting from acid derivatives. These syntheses offer new pathways in chemical research for creating complex molecular structures (Ergun et al., 2014).
Utility in Heterocyclic Synthesis
Fadda et al. (2012) utilized enaminonitriles in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new chemical entities in pharmaceutical research (Fadda et al., 2012).
Imaging Cancer Tyrosine Kinase
Wang et al. (2005) synthesized a compound for potential use in positron emission tomography (PET) imaging of cancer tyrosine kinase. This research aids in the development of diagnostic tools for cancer (Wang et al., 2005).
Neuroprotection and Anticonvulsant Activity
Ahsan (2017) synthesized and evaluated the neuroprotection and anticonvulsant activities of pyrazole derivatives. These findings contribute to neurological drug development (Ahsan, 2017).
Propriétés
Nom du produit |
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C19H24N2O3/c1-4-21(16-9-6-5-7-10-16)12-8-11-20-19(23)18-14(2)13-17(22)24-15(18)3/h5-7,9-10,13H,4,8,11-12H2,1-3H3,(H,20,23) |
Clé InChI |
JQSPHHMGUFYDRZ-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)C1=C(OC(=O)C=C1C)C)C2=CC=CC=C2 |
SMILES canonique |
CCN(CCCNC(=O)C1=C(OC(=O)C=C1C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-2-[[[3-(4-morpholinyl)-4-nitrophenyl]-oxomethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1228120.png)
![2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1228121.png)

![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
![N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1228128.png)
![5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1228129.png)

![3-[Dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B1228131.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1228132.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)
![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)

